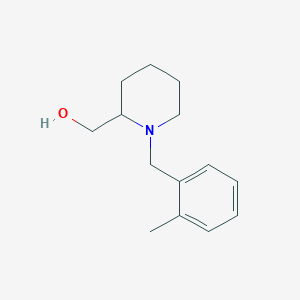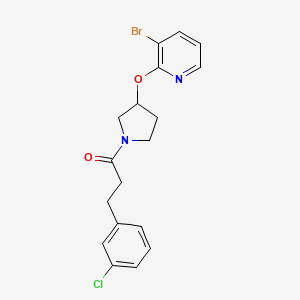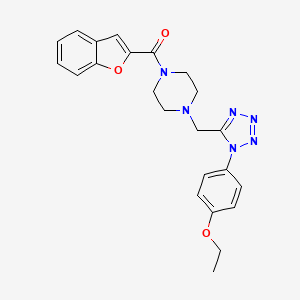
benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is an intricate chemical compound that combines several functional groups into a single molecule. It features a benzofuran core, a piperazine ring, and a tetrazole moiety. Each of these components contributes unique properties, making this compound of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, several steps are usually followed:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization of ortho-hydroxyacetophenone derivatives.
Piperazine Introduction: The piperazine moiety is often introduced through nucleophilic substitution reactions, reacting piperazine with an appropriate electrophile.
Tetrazole Attachment: The tetrazole ring can be synthesized via the [2+3] cycloaddition reaction of hydrazoic acid with nitriles or through the cyclization of substituted hydrazines.
Industrial Production Methods
Industrial production often scales up the aforementioned laboratory processes, optimizing reaction conditions such as temperature, solvent choice, and reaction time to increase yield and purity. Catalysts might be employed to accelerate reactions and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the benzofuran core, leading to the formation of various oxidized derivatives.
Reduction: Reduction can target the tetrazole ring, potentially reducing it to a substituted amine.
Addition Reactions: The piperazine ring can participate in addition reactions, particularly with alkyl halides to form N-substituted piperazines.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction Reagents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Various halides for nucleophilic substitution; acids or bases for electrophilic substitution.
Addition Reagents: Alkyl halides, acyl chlorides.
Major Products
The products formed vary widely depending on the reaction conditions and the specific reagents used. They can range from simple substituted derivatives to complex cyclic structures with multiple functional groups.
Scientific Research Applications
Benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone finds applications in numerous fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe or a molecular marker.
Medicine: Investigated for therapeutic potential, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry: Employed in the manufacture of specialized materials, such as polymers or resins with unique properties.
Mechanism of Action
The mechanism by which benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exerts its effects varies according to its application. In medicinal chemistry, it might interact with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.
Pathways: Modulating specific biochemical pathways involved in disease progression.
Comparison with Similar Compounds
Compared to other compounds containing benzofuran, piperazine, or tetrazole rings, benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone stands out due to its unique combination of these moieties, leading to unique chemical reactivity and biological activity.
Similar Compounds
Benzofuran derivatives: Often used for their antimicrobial and antifungal properties.
Piperazine derivatives: Common in pharmaceutical applications, particularly as antihistamines and antipsychotics.
Tetrazole derivatives: Widely studied for their applications in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors.
This intricate compound serves as a testament to the beauty of chemical synthesis and the vast potential of small molecules in science and industry.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-2-31-19-9-7-18(8-10-19)29-22(24-25-26-29)16-27-11-13-28(14-12-27)23(30)21-15-17-5-3-4-6-20(17)32-21/h3-10,15H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVOGXDRGHUSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2864587.png)
![3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2864588.png)

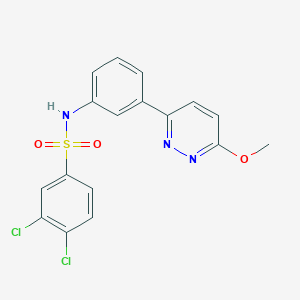
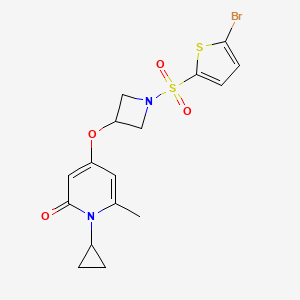
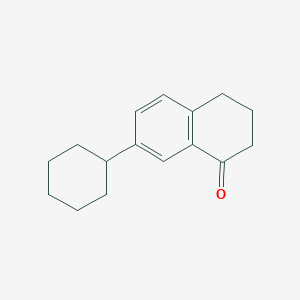
![2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole](/img/structure/B2864601.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2864602.png)
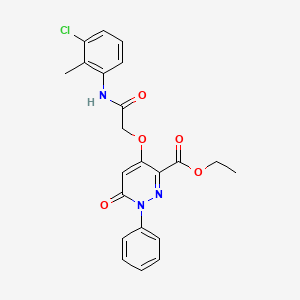


![2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2864608.png)
